molecular formula C13H23N3 B6597224 N-(adamantan-2-yl)-N'-ethylguanidine CAS No. 1870137-71-5

N-(adamantan-2-yl)-N'-ethylguanidine

Cat. No.: B6597224
CAS No.: 1870137-71-5
M. Wt: 221.34 g/mol
InChI Key: VKOPOLKSAZISIW-UHFFFAOYSA-N
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Description

N-(adamantan-2-yl)-N’-ethylguanidine is a compound that features an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The adamantane structure is often used in medicinal chemistry due to its unique properties, such as enhancing the lipophilicity and metabolic stability of compounds. N-(adamantan-2-yl)-N’-ethylguanidine is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(adamantan-2-yl)-N’-ethylguanidine typically involves the reaction of adamantane derivatives with guanidine compounds. One common method is the reaction of 2-aminoadamantane with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of N-(adamantan-2-yl)-N’-ethylguanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(adamantan-2-yl)-N’-ethylguanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while reduction of the guanidine group can produce various amine derivatives .

Scientific Research Applications

N-(adamantan-2-yl)-N’-ethylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(adamantan-2-yl)-N’-ethylguanidine involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to cross cell membranes, increasing its bioavailability. The guanidine group can interact with various enzymes and receptors, modulating their activity. This dual functionality makes the compound a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    Amantadine: A well-known antiviral drug that also features an adamantane moiety.

    Memantine: Used in the treatment of Alzheimer’s disease, it shares structural similarities with N-(adamantan-2-yl)-N’-ethylguanidine.

    Rimantadine: Another antiviral drug with an adamantane core.

Uniqueness

N-(adamantan-2-yl)-N’-ethylguanidine is unique due to the presence of both the adamantane and guanidine groups, which confer distinct properties such as enhanced stability, lipophilicity, and potential biological activity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(2-adamantyl)-2-ethylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c1-2-15-13(14)16-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-12H,2-7H2,1H3,(H3,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKOPOLKSAZISIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(N)NC1C2CC3CC(C2)CC1C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1870137-71-5
Record name N-(adamantan-2-yl)-N'-ethylguanidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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